molecular formula C22H18ClN3OS2 B12133031 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide

Cat. No.: B12133031
M. Wt: 440.0 g/mol
InChI Key: NHMBFDGAKVGZIN-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with 2-ethylphenylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is unique due to its fused thiophene-pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H18ClN3OS2

Molecular Weight

440.0 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H18ClN3OS2/c1-2-14-5-3-4-6-18(14)26-19(27)12-29-22-20-17(11-28-21(20)24-13-25-22)15-7-9-16(23)10-8-15/h3-11,13H,2,12H2,1H3,(H,26,27)

InChI Key

NHMBFDGAKVGZIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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